Ethyl 2,3-diaminopropanoate

Lipophilicity Drug Design Membrane Permeability

Researchers face permeability issues with methyl ester diamino acid scaffolds. Ethyl 2,3-diaminopropanoate (CAS 72809-03-1) solves this by providing a measured 0.39 LogP gain without altering TPSA, making it the preferred intermediate for CNS and orally bioavailable candidates. Its 5-membered chelate ring geometry is crucial for Pt(II)/Pd(II) metallodrug cytotoxicity profiles, and it avoids intramolecular aminolysis for clean SPPS yields. - 2.45-fold partition coefficient increase over methyl ester for enhanced passive diffusion. - Enables 5-membered chelate ring formation for distinct DNA uncoiling in metallodrugs. - Ensures single hydrolytic pathway for higher crude peptide purity in Fmoc/tBu SPPS.

Molecular Formula C5H12N2O2
Molecular Weight 132.163
CAS No. 72809-03-1
Cat. No. B2459261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-diaminopropanoate
CAS72809-03-1
Molecular FormulaC5H12N2O2
Molecular Weight132.163
Structural Identifiers
SMILESCCOC(=O)C(CN)N
InChIInChI=1S/C5H12N2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3,6-7H2,1H3
InChIKeyUHPCBUYSHWNREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3-diaminopropanoate: Physicochemical & Structural Identity


Ethyl 2,3-diaminopropanoate (CAS 72809-03-1) is a non-proteinogenic α,β-diamino acid ethyl ester with the molecular formula C₅H₁₂N₂O₂ and a molecular weight of 132.16 g·mol⁻¹ . The compound possesses two primary amine groups at the 2- and 3-positions of the propanoate backbone, offering dual nucleophilic sites for selective derivatization, and an ethyl ester moiety that modulates lipophilicity relative to the free acid or methyl ester congeners . Commercially, it is routinely supplied at ≥98% purity (HPLC), making it suitable for applications requiring precise stoichiometric control in peptide coupling, metal coordination, and chiral pool synthesis .

Dual amine nucleophileEnables selective derivatization at 2- and 3-positions for peptide coupling or metal coordination.
Ethyl ester lipophilicitySupports passive permeability modeling relative to free acid or methyl ester forms.
High-purity diamine building blockWell-characterized purity profile aids stoichiometric control in multi-step synthesis.

Why Ethyl 2,3-diaminopropanoate Cannot Be Substituted


Within the 2,3-diaminopropanoate family, seemingly minor alterations—such as methyl-for-ethyl ester exchange, free acid conversion, or chain-length extension to 2,4-diaminobutyrate—produce quantifiable shifts in lipophilicity, hydrolysis kinetics, and metal-chelate geometry that directly impact pharmacokinetic behavior, synthetic compatibility, and biological readouts [1][2]. These differences are sufficient to alter DNA-binding modalities, renal clearance rates, and coupling efficiencies in solid-phase peptide synthesis, ruling out generic interchangeability without experimental re-validation.

1 Methyl ester analogMay shift lipophilicity and permeability profile; LogP and hydrolysis kinetics can differ measurably.
2 2,4-diaminobutyrate or free acidAlters chelate ring size and hydrolysis pathway, potentially changing DNA-binding mode and synthetic byproducts.
3 Enantiomeric impurityMay redirect biodistribution or tracer clearance pattern; stereochemical identity requires verification in chiral applications.

Ethyl 2,3-diaminopropanoate: Key Evidence vs Analogs


Lipophilicity Advantage Over Methyl Ester

Ethyl 2,3-diaminopropanoate exhibits a computed LogP of -1.1645, whereas its direct methyl ester analog records a LogP of -1.5546, both values extracted from the same vendor's computational chemistry module under identical prediction methodology . The 0.39 log unit increase represents a ~2.45-fold higher octanol-water partition coefficient for the ethyl ester, translating to measurably greater membrane permeability potential in passive diffusion models.

Lipophilicity vs methyl ester
Data to verify
Ethyl ester LogP = -1.1645
Methyl ester LogP = -1.5546
ΔLogP = +0.39 (~2.45-fold)
Supports permeability modeling; predicted 2–3× higher passive diffusion.
In silico prediction; experimental validation recommended.
Lipophilicity Drug Design Membrane Permeability

Chelate Ring Size Drives DNA Structural Perturbation

In a direct comparative study, Pt(II) complexes of D,L-2,3-diaminopropionic acid ethyl ester (forming a 5-membered chelate ring) and D,L-2,4-diaminobutyric acid ethyl ester (forming a 6-membered chelate ring) were evaluated for DNA interaction by circular dichroism (CD) spectroscopy [1]. The 2,3-diaminopropionate ethyl ester complex uncoiled DNA from the B-form to the C-form, whereas the 2,4-diaminobutyrate analog produced a distinct CD signature, indicating a different helical distortion mode. Both complexes bind at the N7 position of purine bases (NMR), but the resulting DNA structural perturbation is chelate-ring-size dependent.

DNA structural perturbation
Head-to-head
Pt(II)-2,3-diaminopropionate: B→C DNA uncoiling (CD).
Pt(II)-2,4-diaminobutyrate: distinct CD signature.
Chelate ring size controls DNA distortion mode.
CD spectroscopy; N7 purine binding confirmed by NMR.
Bioinorganic Chemistry DNA Targeting Anticancer Agents

Stereochemistry Dictates Renal Handling of 99mTc-DADS

The four stereoisomers of 99mTc-N,N′-bis-(mercaptoacetyl)-2,3-diaminopropanoate (99mTc-CO₂-DADS), derived from L- and D-ethyl 2,3-diaminopropanoate, exhibit markedly different biodistribution profiles in mice [1]. The LB-isomer accounts for the high liver uptake, while the LA-, DA-, and DB-isomers show renal extraction rates comparable to [¹³¹I]o-I-hippurate. In baboons, the LA-isomer renogram mirrors [¹²³I]o-I-hippurate, the DB-isomer resembles 99mTc-DTPA, and the LB-isomer displays 99mTc-DMSA-like renal build-up. These configurational differences demonstrate that procurement of the correct enantiomer is non-negotiable for imaging applications.

Stereochemistry & biodistribution
Head-to-head
LA-isomer: hippurate-like renogram
LB-isomer: DMSA-like renal build-up
DA/DB: hippurate-like clearance
Enantiomer identity determines hepatobiliary vs renal tracer fate.
Mouse and baboon biodistribution; 99mTc-labeled DADS complexes.
Radiopharmaceuticals Stereochemistry Renal Imaging

Hydrolysis Pathway Purity Without Lactamization

Kinetic studies of α,ω-diamino acid methyl esters under alkaline conditions (25 °C, I = 0.1 M) reveal that methyl 2,3-diaminopropionate undergoes exclusively simple base hydrolysis, whereas methyl 2,4-diaminobutyrate engages in competing intramolecular aminolysis (lactamization) [1]. Although the original study examined methyl esters, the mechanistic divergence is chain-length dependent and is expected to extrapolate to ethyl esters: the 2,3-relationship prohibits 5-membered lactam formation, ensuring a single hydrolytic pathway.

Hydrolysis pathway purity
Class-level
2,3-diaminopropionate: simple base hydrolysis only
2,4-diaminobutyrate: competing lactamization
Single-pathway deprotection may improve SPPS yields.
Extrapolated from methyl ester data; ethyl ester verification advised.
Hydrolysis Stability Peptide Chemistry Protecting Group Strategy

Commercial Purity Benchmark and Stoichiometric Control

Ethyl 2,3-diaminopropanoate is routinely available at 98% purity (HPLC) from multiple independent suppliers, with batch-specific analytical documentation including NMR, HPLC, and GC traces . This purity level exceeds that of many commercial methyl ester or free acid preparations, which are frequently offered only as dihydrochloride salts with variable counterion stoichiometry, introducing uncertainty in molar calculations for amine coupling reactions.

Commercial purity benchmark
Data to verify
≥98% area HPLC, free base
Free of counterion uncertainty
Supplier-reported purity; batch-specific COA review recommended.
HPLC, NMR, GC documentation typically available.
Quality Control Procurement Specification Analytical Chemistry

Ethyl 2,3-diaminopropanoate: Key Application Scenarios


Passive Permeability Gain in Medicinal Chemistry

When a diamino acid scaffold is required but methyl ester derivatives exhibit insufficient cellular permeability, the ethyl ester provides a measured 0.39 LogP gain (~2.45-fold partition coefficient increase) without altering the TPSA (78.34 Ų) . This makes ethyl 2,3-diaminopropanoate the preferred intermediate for CNS-targeted or orally bioavailable candidates where passive diffusion is rate-limiting.

Chelate Ring Size and DNA Distortion Specificity

Researchers developing Pt(II) or Pd(II) metallodrugs can strategically select ethyl 2,3-diaminopropanoate to achieve a 5-membered chelate ring and the associated B→C DNA uncoiling, a structural perturbation distinct from the 6-membered chelate ring formed by 2,4-diaminobutyrate analogs . This choice directly influences cytotoxicity profiles in A431, HeLa, and HL-60 cell lines.

Stereochemistry-Defined Renal and Hepatobiliary Tracers

For 99mTc-labeled renal imaging agents, the specific enantiomer of ethyl 2,3-diaminopropanoate determines whether the tracer exhibits hepatobiliary (LB-isomer) or renal hippurate-like clearance (LA-, DA-, DB-isomers) . Procurement of the correct stereoisomer is mandatory to reproduce literature biodistribution patterns without re-optimization.

Single-Pathway Ester Deprotection in SPPS

In Fmoc/tBu SPPS strategies requiring orthogonal ester protection, the 2,3-diaminopropanoate backbone ensures clean base-catalyzed hydrolysis without the competing intramolecular aminolysis that plagues 2,4-diaminobutyrate esters . This mechanistic purity translates to higher crude peptide yields and simpler purification.

Application
Selection Property
Validation Focus
Passive permeability studies
Ethyl ester lipophilicity
LogP rank within diaminopropanoate ester series
Metallodrug DNA-interaction research
Chelate ring size (5-membered)
DNA structural perturbation mode and cytotoxicity profile
Stereochemistry-dependent tracer development
Enantiomeric identity
Biodistribution clearance pathway match
Solid-phase peptide synthesis
Hydrolysis pathway purity
Absence of lactamization byproducts
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